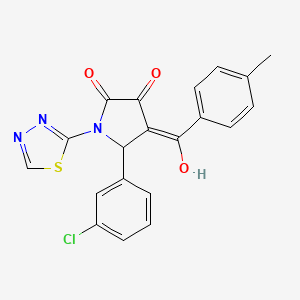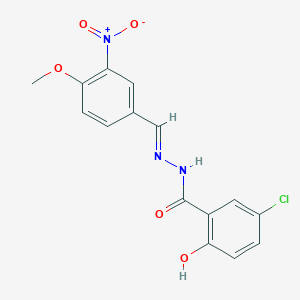
2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone, also known as TFBPT, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a type of thiosemicarbazone derivative that has been found to exhibit a range of biological activities, including antitumor, antiviral, and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and fungi. For example, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the synthesis of DNA in cancer cells. 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has also been found to inhibit the activity of the protease enzyme in hepatitis C virus, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the inhibition of fungal growth. In addition, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to exhibit low toxicity in normal cells, making it a potentially promising therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone for lab experiments is its potent biological activity against a range of diseases. In addition, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone is relatively easy to synthesize and can be purified using standard techniques. However, one limitation of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone, including the development of new synthetic methods for its production, the optimization of its biological activity against specific diseases, and the investigation of its potential use in combination with other therapeutic agents. In addition, further research is needed to fully understand the mechanism of action of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone and its potential side effects in humans.
Synthesis Methods
The synthesis of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone involves the reaction of 2-(trifluoromethyl)benzaldehyde with N-phenylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol and is typically heated under reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been extensively studied for its potential use in the treatment of various diseases, including cancer, viral infections, and fungal infections. In cancer research, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In viral research, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to exhibit antiviral activity against a range of viruses, including hepatitis C virus and human immunodeficiency virus. In fungal research, 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone has been found to exhibit antifungal activity against a range of fungi, including Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
1-phenyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3S/c16-15(17,18)13-9-5-4-6-11(13)10-19-21-14(22)20-12-7-2-1-3-8-12/h1-10H,(H2,20,21,22)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQAXIOEGPSWID-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301351-88-2 |
Source


|
| Record name | 2-(TRIFLUOROMETHYL)BENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-[4-(acetyloxy)phenyl]-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907978.png)
![3-(1,3-benzothiazol-2-yl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5907984.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907991.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5908004.png)
![3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5908014.png)
![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)
![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)

![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)